1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene
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Overview
Description
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene is an aromatic compound with a benzene ring substituted with bromine, chlorine, and a pentafluoroethyl group. This compound belongs to the class of halogenated benzenes, which are known for their diverse applications in organic synthesis and industrial processes.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of this compound can be achieved through electrophilic aromatic substitution reactions
Sandmeyer Reaction: Another method involves the Sandmeyer reaction, where aniline derivatives are diazotized and then treated with copper(I) bromide and copper(I) chloride to introduce the bromine and chlorine substituents.
Industrial Production Methods: Industrially, the compound can be synthesized by halogenation of benzene derivatives under controlled conditions to ensure selective substitution at the desired positions.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by nucleophiles such as amines or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroxy derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium amide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products:
Substitution Products: Amino or alkoxy derivatives.
Oxidation Products: Quinones.
Reduction Products: Hydroxy derivatives.
Scientific Research Applications
1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its halogenated structure.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene involves its interaction with molecular targets through halogen bonding and hydrophobic interactions. The presence of multiple halogen atoms enhances its ability to form strong interactions with biological macromolecules, affecting their function and activity. The compound can modulate enzyme activity and receptor binding, influencing various biochemical pathways.
Comparison with Similar Compounds
1-Bromo-2-chlorobenzene: Lacks the pentafluoroethyl group, making it less hydrophobic and less reactive in certain chemical reactions.
1-Bromo-4-chlorobenzene: Has a different substitution pattern, affecting its reactivity and applications.
1-Bromo-2,4-dichlorobenzene:
Uniqueness: 1-Bromo-2-chloro-4-(1,1,2,2,2-pentafluoroethyl)benzene is unique due to the presence of the pentafluoroethyl group, which imparts distinct electronic and steric effects. This makes the compound highly valuable in designing molecules with specific properties for research and industrial applications.
Properties
CAS No. |
2763780-03-4 |
---|---|
Molecular Formula |
C8H3BrClF5 |
Molecular Weight |
309.5 |
Purity |
95 |
Origin of Product |
United States |
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